

Commercial Sourcing and Technical Guide for 2-Bromo-4-fluoroanisole

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Compound of Interest

Compound Name: 2-Bromo-4-fluoroanisole

Cat. No.: B1266214

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers, synthesis protocols, and analytical methodologies for **2-Bromo-4-fluoroanisole** (CAS No. 452-08-4). This key intermediate is valuable in the synthesis of pharmaceuticals and agrochemicals due to its unique substitution pattern, which allows for versatile chemical modifications.

Commercial Suppliers

A variety of chemical suppliers offer **2-Bromo-4-fluoroanisole**, with purities ranging from 96% to over 99%. Pricing and availability can vary significantly between vendors and based on the quantity required. Below is a comparative summary of major suppliers.

Supplier	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	96%	100 g	\$141.00[1][2]
Thermo Scientific Chemicals (Alfa Aesar)	≥97.5% (GC)	10 g, 50 g	\$29.65 (10 g)[3]
Chem-Impex	≥99% (GC)	5 g, 25 g, 100 g, 250 g, 1 kg	\$18.53 (5 g), \$32.95 (25 g), \$108.96 (100 g)[4]
TCI America	≥98.0% (GC)	25 g	Not readily available
Hyma Synthesis Pvt. Ltd.	≥96.0% (GC)	25 g	Not readily available[5]

Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

Synthesis of 2-Bromo-4-fluoroanisole

Two common methods for the synthesis of **2-Bromo-4-fluoroanisole** are detailed below.

Method 1: Electrophilic Bromination of 2-Fluoroanisole

This method involves the direct bromination of 2-fluoroanisole.

Materials:

- 2-fluoroanisole
- Bromine
- Chloroform
- 5% aqueous solution of sodium hydroxide

- Anhydrous sodium sulfate

Procedure:

- Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.
- Slowly add 389 g of bromine dropwise to the solution at room temperature with continuous stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for nine hours. The reaction can be monitored by Gas Chromatography (GC) to track the consumption of the starting material.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Wash the mixture with 500 ml of a 5% aqueous solution of sodium hydroxide to neutralize any remaining bromine and hydrobromic acid.
- Separate the organic layer and wash it three times with 500 ml portions of water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the chloroform by rotary evaporation.
- Purify the crude product by vacuum distillation, collecting the fraction at 98°-100° C at 14 mmHg to yield 2-fluoro-4-bromoanisole.[3] The expected yield is approximately 91%.[3]

Method 2: Methylation of 2-Bromo-4-fluorophenol

This method involves the methylation of 2-bromo-4-fluorophenol.

Materials:

- 2-bromo-4-fluorophenol (starting material '7aa' in the cited literature)[6]
- Acetone

- Potassium carbonate (K_2CO_3)
- Methyl iodide (MeI)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 19.11 g (0.10 mol) of 2-bromo-4-fluorophenol in 150 mL of acetone.^[6]
- Add 13.80 g (0.10 mol) of potassium carbonate and 12.61 g (0.10 mol) of methyl iodide to the stirred solution at room temperature.^[6]
- Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
- After the reaction is complete, evaporate the acetone under reduced pressure.
- Pour the residue into 150 mL of water and extract the product with two 100 mL portions of dichloromethane.^[6]
- Combine the organic layers and wash them with two 100 mL portions of water.^[6]
- Dry the organic layer over anhydrous sodium sulfate.^[6]
- Evaporate the solvent to obtain the crude **2-Bromo-4-fluoroanisole** as a light yellow oil.^[6]
The reported yield for this procedure is 94%.^[6]
- Further purification can be achieved by vacuum distillation if required.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for determining the purity of **2-Bromo-4-fluoroanisole** and identifying any potential impurities.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 7000B Triple Quadrupole GC/MS).[7]

Sample Preparation:

- Prepare a stock solution of **2-Bromo-4-fluoroanisole** at a concentration of 1 mg/mL in a suitable solvent such as acetone or dichloromethane.
- For calibration, prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 25 ng/L.[8]

GC-MS Parameters (starting point, may require optimization):

- Column: TG-5MS (15 m x 0.25 mm i.d. x 0.25 μ m film) or equivalent.[9]
- Injector Temperature: 220 °C (splitless injection).[9]
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 10 °C/min.
 - Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of **2-Bromo-4-fluoroanisole**.

Data Analysis:

- The purity of the sample is determined by calculating the peak area of **2-Bromo-4-fluoroanisole** as a percentage of the total peak area of all components in the chromatogram.
- Impurities can be identified by comparing their mass spectra with a library of known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is essential for confirming the chemical structure of **2-Bromo-4-fluoroanisole** and can also be used for quantitative analysis (qNMR).

Sample Preparation for ^1H NMR:

- Accurately weigh 5-10 mg of the **2-Bromo-4-fluoroanisole** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Transfer the solution to a standard 5 mm NMR tube, ensuring there are no air bubbles or solid particles. The sample height in the tube should be around 4-5 cm.
- For quantitative NMR (qNMR), a known amount of an internal standard with a signal that does not overlap with the analyte signals must be added.

NMR Acquisition Parameters (typical for a 400 MHz spectrometer):

- Nucleus: ^1H
- Solvent: CDCl_3
- Number of Scans: 16-32 (for qualitative analysis)
- Relaxation Delay (d1): 1-2 seconds (for qualitative analysis); for quantitative analysis, a longer delay (e.g., 5 times the longest T1) is necessary to ensure full relaxation of all protons.

- Pulse Width: Calibrated 90° pulse.

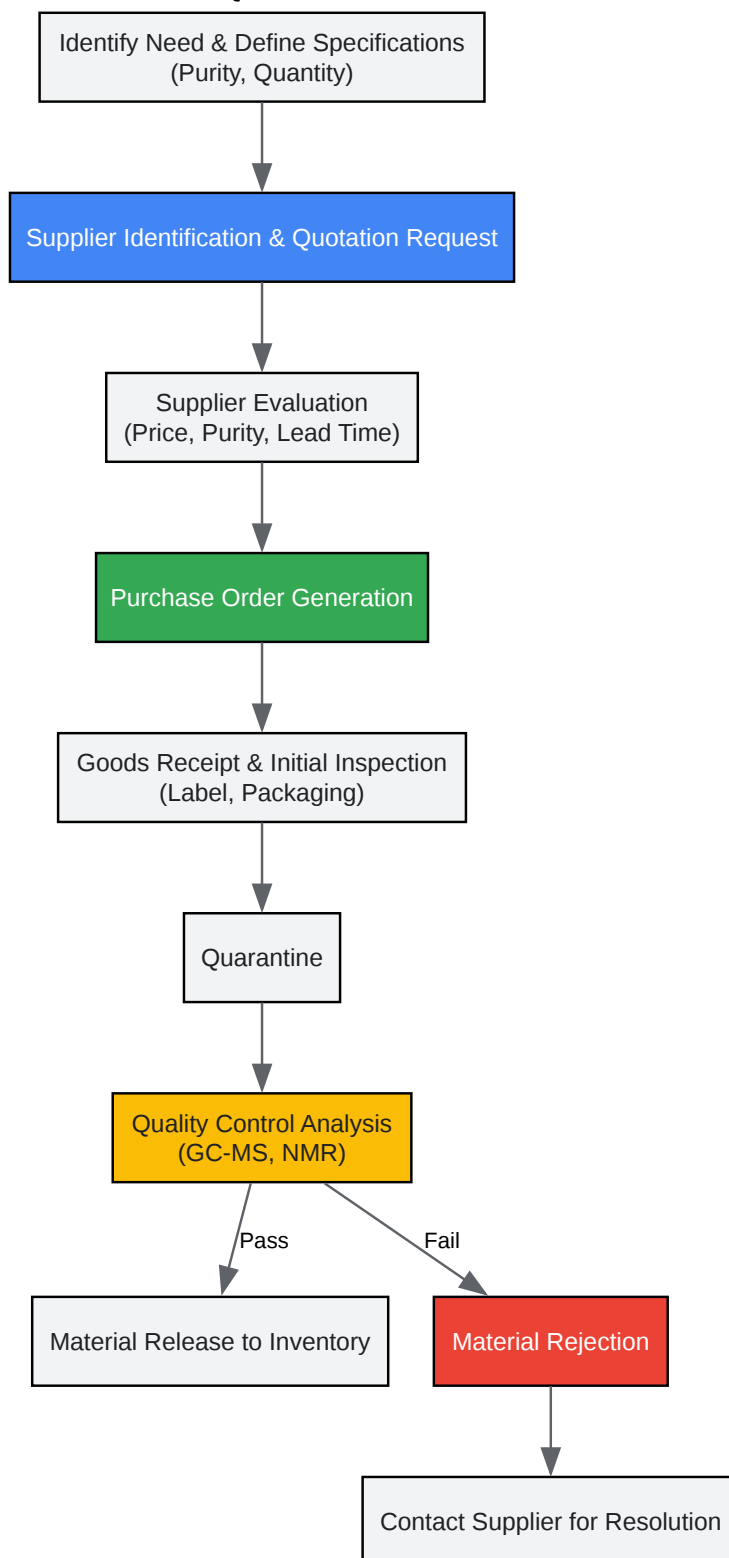
Data Analysis:

- The ^1H NMR spectrum should be consistent with the structure of **2-Bromo-4-fluoroanisole**.
- For purity determination by qNMR, the integral of a known proton signal from **2-Bromo-4-fluoroanisole** is compared to the integral of a known proton signal from the internal standard of known concentration.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of **2-Bromo-4-fluoroanisole** for research and development.

Procurement and QC Workflow for 2-Bromo-4-fluoroanisole

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Caption: A flowchart of the procurement and quality control process for chemical reagents.

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